molecular formula C6H15BClNO2 B8187942 1-Methyl-piperidine-3-boronic acid hydrochloride

1-Methyl-piperidine-3-boronic acid hydrochloride

Cat. No.: B8187942
M. Wt: 179.45 g/mol
InChI Key: ZTYWENJLXMXYPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-piperidine-3-boronic acid hydrochloride typically involves the reaction of 1-Methyl-piperidine with boronic acid under controlled conditions. The process may include steps such as:

    Hydrochloride Formation: The conversion of the free base to its hydrochloride salt to enhance stability and solubility.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale boronation reactions followed by purification steps to isolate the desired product. Techniques such as crystallization and recrystallization are commonly employed to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-piperidine-3-boronic acid hydrochloride undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds and is widely used in the synthesis of biaryl compounds.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Substitution Reactions: It can undergo nucleophilic substitution reactions, where the boronic acid group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products: The major products formed from these reactions include biaryl compounds, oxidized derivatives, and substituted piperidine derivatives .

Scientific Research Applications

1-Methyl-piperidine-3-boronic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling.

    Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.

    Medicine: Utilized in the development of drugs and therapeutic agents.

    Industry: Applied in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 1-Methyl-piperidine-3-boronic acid hydrochloride primarily involves its role as a boronic acid derivative in chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, facilitating various chemical transformations. In Suzuki-Miyaura coupling, the compound acts as a nucleophile, transferring its organic group to a palladium catalyst, which then forms a new carbon-carbon bond .

Comparison with Similar Compounds

  • 1-Methyl-piperidine-3-carboxylic acid hydrochloride
  • 1-Benzyl-3-carbomethoxy-4-piperidone hydrochloride

Comparison: 1-Methyl-piperidine-3-boronic acid hydrochloride is unique due to its boronic acid functionality, which allows it to participate in Suzuki-Miyaura coupling reactions. In contrast, similar compounds like 1-Methyl-piperidine-3-carboxylic acid hydrochloride and 1-Benzyl-3-carbomethoxy-4-piperidone hydrochloride lack this boronic acid group and therefore have different reactivity and applications .

Properties

IUPAC Name

(1-methylpiperidin-3-yl)boronic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14BNO2.ClH/c1-8-4-2-3-6(5-8)7(9)10;/h6,9-10H,2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTYWENJLXMXYPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CCCN(C1)C)(O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15BClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.